Cas no 933717-45-4 (N*1*-Methyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine)
933717-45-4 structure
Product Name:N*1*-Methyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
CAS-nummer:933717-45-4
MF:C8H14N2S
MW:170.275160312653
CID:2170297
Update Time:2025-10-29
N*1*-Methyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N*1*-methyl-n*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
- N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine
- AM101641
- N-Methyl-N-(3-thienylmethyl)-1,2-ethanediamine
- N1-methyl-N1-thiophen-3-ylmethylethane-1,2-diamine
- N*1*-Methyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
-
- Inchi: 1S/C8H14N2S/c1-10(4-3-9)6-8-2-5-11-7-8/h2,5,7H,3-4,6,9H2,1H3
- InChI-sleutel: JTUFFOJICWXKMU-UHFFFAOYSA-N
- LACHT: S1C=CC(=C1)CN(C)CCN
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 4
- Complexiteit: 108
- Topologisch pooloppervlak: 57.5
N*1*-Methyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 087170-500mg |
N*1*-Methyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine |
933717-45-4 | 500mg |
£320.00 | 2022-02-28 | ||
| Crysdot LLC | CD11010315-1g |
N1-Methyl-N1-(thiophen-3-ylmethyl)ethane-1,2-diamine |
933717-45-4 | 97% | 1g |
$635 | 2024-07-19 |
N*1*-Methyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine Gerelateerde literatuur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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